molecular formula C29H55NO4 B12727342 Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester CAS No. 1445870-18-7

Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester

Cat. No.: B12727342
CAS No.: 1445870-18-7
M. Wt: 481.8 g/mol
InChI Key: HAFKWVXPFIPBEJ-UHFFFAOYSA-N
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Description

Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester is a complex organic compound It is characterized by its unique structure, which includes multiple methyl groups and a piperidinyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the hexanoic acid derivative, followed by the introduction of the piperidinyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate esterification and other necessary transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.

    3,5,5-Trimethylhexanoic acid: A derivative with three methyl groups on the hexanoic acid chain.

    Piperidinyl esters: Compounds containing the piperidinyl ester group, similar in structure but differing in the attached alkyl or aryl groups.

Uniqueness

Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester stands out due to its complex structure, which combines multiple functional groups

Properties

CAS No.

1445870-18-7

Molecular Formula

C29H55NO4

Molecular Weight

481.8 g/mol

IUPAC Name

2-[2,2,6,6-tetramethyl-4-(3,5,5-trimethylhexanoyloxy)piperidin-1-yl]ethyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C29H55NO4/c1-21(17-26(3,4)5)15-24(31)33-14-13-30-28(9,10)19-23(20-29(30,11)12)34-25(32)16-22(2)18-27(6,7)8/h21-23H,13-20H2,1-12H3

InChI Key

HAFKWVXPFIPBEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCCN1C(CC(CC1(C)C)OC(=O)CC(C)CC(C)(C)C)(C)C)CC(C)(C)C

Origin of Product

United States

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